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Compound of Interest

Compound Name: BRD4097

Cat. No.: B12375102 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
BRD4097 is a synthetic small molecule that functions as a potent and selective inhibitor of

histone deacetylases (HDACs), with primary activity against Class I HDACs 1, 2, and 3. This

technical guide provides a comprehensive overview of the chemical structure, physicochemical

properties, and known biological activities of BRD4097. Detailed experimental protocols for

assays utilizing this compound are presented, along with a discussion of its mechanism of

action and its impact on relevant signaling pathways. Particular focus is given to its application

in research related to Niemann-Pick type C1 (NPC1) disease, where it has been shown to

facilitate the clearance of cholesterol accumulation in patient-derived fibroblasts.

Chemical Structure and Physicochemical Properties
BRD4097, with the IUPAC name 4-acetylamino-N-(2-amino-4-methyl-phenyl)-benzamide, is

characterized by its benzamide core structure.

Table 1: Physicochemical Properties of BRD4097
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Property Value

CAS Number 1550053-19-4

Molecular Formula C₁₆H₁₇N₃O₂

Molecular Weight 283.33 g/mol

Appearance Solid

Solubility Soluble in DMSO

Pharmacological Properties and Mechanism of
Action
BRD4097 is a histone deacetylase (HDAC) inhibitor, a class of compounds that interfere with

the enzymatic activity of HDACs. These enzymes play a crucial role in regulating gene

expression by removing acetyl groups from lysine residues on histones and other proteins. This

deacetylation leads to a more compact chromatin structure, generally associated with

transcriptional repression. By inhibiting HDACs, BRD4097 promotes histone hyperacetylation,

leading to a more relaxed chromatin state and the activation of gene transcription.

BRD4097 exhibits selectivity for Class I HDACs, particularly HDAC1, HDAC2, and HDAC3.

This targeted inhibition is critical for its observed biological effects. In the context of Niemann-

Pick type C1 (NPC1) disease, a lysosomal storage disorder characterized by the accumulation

of cholesterol, the combined inhibition of HDACs 1, 2, and 3 by compounds like BRD4097 has

been shown to be crucial for correcting the cholesterol storage defect in patient-derived

fibroblasts[1][2][3][4]. While BRD4097 is a potent inhibitor of these HDACs, it is also utilized as

a negative control in broader HDAC1/2/3/8 assays due to its specific activity profile.

Table 2: Pharmacological Profile of BRD4097
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Parameter Description

Target(s) Histone Deacetylase (HDAC) 1, 2, and 3

Mechanism of Action

Inhibition of HDAC enzymatic activity, leading to

histone hyperacetylation and altered gene

expression.

Therapeutic Potential

Investigated for its role in correcting cholesterol

accumulation in Niemann-Pick type C1 disease.

Also suggested to have potential in protecting β-

cells, improving insulin resistance, and

enhancing cognitive function.

Key Experiments and Methodologies
HDAC Inhibition Assay
A common method to assess the inhibitory activity of compounds like BRD4097 is a fluorogenic

assay using a specific substrate for the targeted HDAC isoforms.

Experimental Protocol: In Vitro HDAC Inhibition Assay

Enzyme and Substrate Preparation: Recombinant human HDAC1, HDAC2, and HDAC3

enzymes are individually diluted in assay buffer. A fluorogenic HDAC substrate is also

prepared in the assay buffer.

Compound Dilution: A serial dilution of BRD4097 is prepared in DMSO and then further

diluted in the assay buffer.

Assay Reaction: The HDAC enzyme, the substrate, and the diluted BRD4097 (or vehicle

control) are combined in a 96-well plate.

Incubation: The plate is incubated at 37°C for a specified period (e.g., 60 minutes) to allow

the enzymatic reaction to proceed.

Development: A developer solution containing a protease is added to each well. The

developer cleaves the deacetylated substrate, releasing a fluorescent molecule.
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Fluorescence Measurement: The fluorescence intensity is measured using a microplate

reader at the appropriate excitation and emission wavelengths.

Data Analysis: The IC50 value, representing the concentration of BRD4097 required to

inhibit 50% of the HDAC activity, is calculated by plotting the fluorescence intensity against

the compound concentration.

Cellular Cholesterol Accumulation Assay in Niemann-
Pick C1 Fibroblasts
This assay is crucial for evaluating the efficacy of BRD4097 in a disease-relevant cellular

model.

Experimental Protocol: Filipin Staining for Unesterified Cholesterol

Cell Culture: Human fibroblasts derived from NPC1 patients are cultured in a suitable

medium in 96-well plates.

Compound Treatment: Cells are treated with varying concentrations of BRD4097 or a vehicle

control (DMSO) for a specified duration (e.g., 72 hours).

Cell Fixation: The culture medium is removed, and the cells are washed with phosphate-

buffered saline (PBS) and then fixed with a paraformaldehyde solution.

Filipin Staining: The fixed cells are washed with PBS and then stained with a filipin solution.

Filipin is a fluorescent compound that specifically binds to unesterified cholesterol.

Imaging: The cells are imaged using a fluorescence microscope equipped with a DAPI filter

set to visualize the filipin-cholesterol complexes.

Image Analysis: The fluorescence intensity of filipin staining in each well is quantified using

image analysis software. A reduction in fluorescence intensity in BRD4097-treated cells

compared to the vehicle control indicates a decrease in cholesterol accumulation.

Western Blot Analysis of Histone Acetylation
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This experiment directly assesses the downstream effect of HDAC inhibition by BRD4097 in

cells.

Experimental Protocol: Western Blotting

Cell Lysis: Cells treated with BRD4097 or a vehicle control are harvested and lysed to

extract total protein.

Protein Quantification: The protein concentration of the lysates is determined using a

standard protein assay (e.g., BCA assay).

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium

dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene

difluoride (PVDF) membrane.

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then

incubated with a primary antibody specific for an acetylated histone mark (e.g., acetyl-

Histone H3). A primary antibody against a total histone protein (e.g., Histone H3) is used as

a loading control.

Secondary Antibody Incubation: The membrane is washed and then incubated with a

horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary

antibody.

Detection: An enhanced chemiluminescence (ECL) substrate is added to the membrane, and

the resulting light signal is captured using an imaging system.

Analysis: The intensity of the bands corresponding to the acetylated histone is normalized to

the total histone bands to determine the relative increase in histone acetylation following

BRD4097 treatment.[5][6][7]

Signaling Pathways
The inhibition of HDACs by BRD4097 can impact multiple downstream signaling pathways that

are critical for cell cycle regulation, apoptosis, and gene expression.
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The p53 and Rb/E2F Pathways
HDACs are known to regulate the activity of key tumor suppressor proteins like p53 and the

retinoblastoma protein (Rb). By inhibiting HDACs, BRD4097 can lead to the acetylation and

activation of p53, promoting the transcription of its target genes involved in cell cycle arrest and

apoptosis. Similarly, HDAC inhibition can influence the Rb/E2F pathway, which controls the

G1/S phase transition of the cell cycle.[8][9][10][11]
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Caption: BRD4097-mediated HDAC inhibition on p53 and Rb/E2F pathways.

Experimental Workflow for Cellular Assays
The following diagram illustrates a typical workflow for assessing the cellular effects of

BRD4097.
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Caption: General experimental workflow for BRD4097 cellular studies.

Conclusion
BRD4097 is a valuable research tool for studying the roles of HDAC1, 2, and 3 in various

biological processes. Its demonstrated efficacy in correcting the cellular phenotype of Niemann-

Pick type C1 disease highlights its potential as a lead compound for the development of novel
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therapeutics. The detailed methodologies and understanding of its impact on signaling

pathways provided in this guide will aid researchers in effectively utilizing BRD4097 in their

studies. Further investigation into its in vivo efficacy and safety profile is warranted to fully

explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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